Dodecalithium;tetraborate

Description

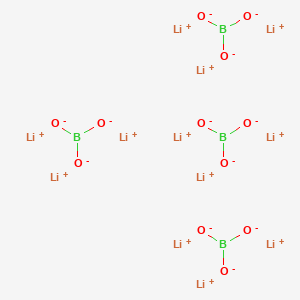

Lithium tetraborate (Li₂B₄O₇) is an inorganic compound composed of lithium, boron, and oxygen. It is widely utilized in industrial and scientific applications due to its unique physicochemical properties.

Properties

Molecular Formula |

B4Li12O12 |

|---|---|

Molecular Weight |

319 g/mol |

IUPAC Name |

dodecalithium;tetraborate |

InChI |

InChI=1S/4BO3.12Li/c4*2-1(3)4;;;;;;;;;;;;/q4*-3;12*+1 |

InChI Key |

XGCILSHUAUFSLI-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Process Overview

The patented hydrothermal method involves reacting lithium hydroxide monohydrate (LiOH·H₂O) with boric acid (H₃BO₃) in a saturated lithium tetraborate mother liquor. The process begins by dissolving stoichiometric amounts of LiOH·H₂O and H₃BO₃ in a recycled lithium tetraborate-saturated solution at 40°C. The slurry is heated to 90°C to form a supersaturated solution, which is then boiled for 4–8 hours to evaporate water generated by the neutralization reaction:

$$

2 \, \text{LiOH} + 4 \, \text{H₃BO₃} \rightarrow \text{Li₂B₄O₇} + 7 \, \text{H₂O}

$$

During boiling, excess water is removed, and lithium tetraborate trihydrate (Li₂B₄O₇·3H₂O) crystallizes. Slow cooling (8–10°F/hour) to 40°C ensures the trihydrate form precipitates exclusively, avoiding metastable lithium metaborate octahydrate (LiBO₂·8H₂O) or dihydrate (LiBO₂·2H₂O).

Critical Process Parameters

Table 1: Key Parameters for Hydrothermal Synthesis

The mother liquor is recycled, reducing water consumption and minimizing waste. Post-crystallization, the trihydrate is centrifuged and calcined at 400–600°C for 1–5 hours to produce anhydrous lithium tetraborate.

Aqueous-Phase Reaction with Lithium Carbonate and CO₂ Modification

CO₂-Enhanced Dissolution and Reaction

An alternative method employs lithium carbonate (Li₂CO₃) and boric acid under pressurized CO₂ to accelerate dissolution and reaction kinetics. CO₂ dissolves in water to form carbonic acid (H₂CO₃), lowering the pH and enhancing Li₂CO₃ solubility:

$$

\text{Li₂CO₃} + 4 \, \text{H₃BO₃} \xrightarrow{\text{CO₂}} \text{Li₂B₄O₇} + \text{CO₂} + 6 \, \text{H₂O}

$$

The reaction occurs in a high-pressure autoclave at 25–50°C with CO₂ pressures up to 10 bar. This approach bypasses the high temperatures (>700°C) required in solid-state reactions, reducing energy costs.

Two-Step Synthesis and Characterization

Step 1: Amorphous Li₂B₄O₇·3H₂O forms within 2 hours under CO₂ pressure.

Step 2: Thermal treatment at 300–400°C for 1 hour converts the trihydrate to crystalline Li₂B₄O₇.

Table 2: CO₂-Modified Synthesis Conditions

| Parameter | Range/Value | Outcome |

|---|---|---|

| CO₂ pressure | 5–10 bar | Increases Li₂CO₃ dissolution |

| Reaction temperature | 25–50°C | Maintains aqueous phase |

| Thermal treatment | 300–400°C | Achieves anhydrous form |

FTIR and XRD analyses confirm phase purity, while SEM reveals particle sizes of 10–50 µm after calcination.

Comparative Analysis of Preparation Methods

Efficiency and Yield

Energy and Environmental Considerations

The hydrothermal method consumes significant energy during boiling and calcination, whereas CO₂ modification operates at lower temperatures, reducing carbon footprint. However, the latter necessitates pressurized equipment, increasing capital costs.

Industrial Applications and Implications

Ceramics and Glass Manufacturing

Lithium tetraborate’s low melting point (930°C) makes it ideal as a flux in glass ceramics. Anhydrous forms are preferred for high-purity applications, such as optical lenses.

Nuclear Shielding

Its neutron absorption cross-section (σ = 760 barns) suits it for radiation shielding, where crystalline purity is critical.

Chemical Reactions Analysis

Types of Reactions

Dodecalithium;tetraborate undergoes various chemical reactions, including:

Oxidation: It can be oxidized in the presence of strong oxidizing agents.

Reduction: It can be reduced under specific conditions, although this is less common.

Substitution: It can participate in substitution reactions where lithium ions are replaced by other cations.

Common Reagents and Conditions

Common reagents used in reactions with lithium tetraborate include strong acids, bases, and oxidizing agents. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from reactions involving lithium tetraborate depend on the specific reaction type. For example, oxidation reactions may yield borate oxides, while substitution reactions can produce various lithium salts .

Scientific Research Applications

Chemistry

In chemistry, lithium tetraborate is used as a fluxing agent in the preparation of glass and ceramic materials. It helps to lower the melting point of the mixture, facilitating the formation of homogeneous glassy phases .

Biology and Medicine

In biological and medical research, lithium tetraborate is utilized in the preparation of thermoluminescent dosimeters (TLDs). These dosimeters are used to measure ionizing radiation exposure, making them valuable in radiation therapy and environmental monitoring .

Industry

Industrially, lithium tetraborate is employed in the production of specialty glasses and ceramics. Its unique properties, such as high thermal stability and transparency, make it suitable for various high-performance applications .

Mechanism of Action

The mechanism by which lithium tetraborate exerts its effects is primarily related to its electronic structure and interaction with other materials. The compound’s borate backbone and lithium ions play a crucial role in its functionality. For instance, in neutron scintillation detectors, lithium tetraborate captures neutrons and emits light, which is then detected and measured .

Comparison with Similar Compounds

Key Differences:

Research Findings : Lithium metaborate is preferred in glass matrices requiring lower boron content, while lithium tetraborate’s higher boron density enhances radiation detection in TLD .

Sodium Tetraborate (Na₂B₄O₇)

Key Differences:

Research Findings :

- Sodium tetraborate enhances material strength in composites at 0.027–0.109 wt% but causes gelation instability at higher concentrations .

- It acts as a competitive inhibitor in enzyme studies (e.g., urease), with stronger inhibition in LDH/urease systems (Ki = 0.05 mM) .

Cesium Tetraborate (Cs₂B₄O₇)

Key Differences:

Research Findings : Cesium tetraborate’s lower melting point limits high-temperature applications compared to lithium tetraborate .

Lithium Pentaborate (LiB₅O₈)

Key Differences:

Research Findings : Lithium pentaborate exhibits distinct volumetric properties in aqueous solutions, with apparent molar volumes increasing with temperature (283–363 K) .

Research Highlights

- Radiation Instability : Li₂B₄O₇’s thermoluminescent properties degrade due to boron-oxygen bond breakdown and manganese clustering .

- High-Temperature Behavior: No phase transformations occur in Li₂B₄O₇ up to 943 K, but lithium diffusion pathways become disordered .

- Catalytic Performance : Li₂B₄O₇ outperforms sodium tetraborate in organic synthesis due to higher lithium mobility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.